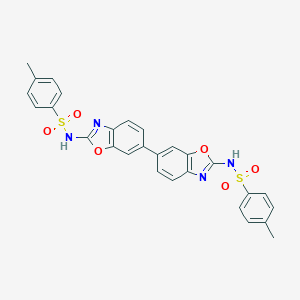![molecular formula C22H24N2O3S B296182 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide](/img/structure/B296182.png)
2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide, also known as ENA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide involves the inhibition of several key enzymes and pathways involved in cancer cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of genes involved in apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. This compound also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. Inhibition of NF-κB leads to the downregulation of inflammatory cytokines, reducing inflammation. Finally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation, leading to the neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research. In cancer research, this compound has been found to induce apoptosis and inhibit cell proliferation. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines. In neurodegenerative disease research, this compound has been found to reduce oxidative stress and inflammation, leading to neuroprotection.
実験室実験の利点と制限
2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has several advantages for lab experiments, including its high purity and stability. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide research, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other areas of scientific research, and the investigation of its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of key enzymes and pathways involved in these diseases, leading to its biochemical and physiological effects. While this compound has some limitations for lab experiments, it has several advantages and future directions for research that make it an important area of scientific investigation.
合成法
The synthesis of 2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide involves the reaction of 2-naphthylsulfonyl chloride with N-(4-methylbenzyl)acetamide in the presence of triethylamine and ethyl iodide. The reaction yields this compound as a white solid with a purity of over 95%.
科学的研究の応用
2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide has been found to have potential therapeutic applications in several areas of scientific research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that this compound has anti-inflammatory effects by reducing the production of inflammatory cytokines. In neurodegenerative disease research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
分子式 |
C22H24N2O3S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
2-[ethyl(naphthalen-2-ylsulfonyl)amino]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H24N2O3S/c1-3-24(16-22(25)23-15-18-10-8-17(2)9-11-18)28(26,27)21-13-12-19-6-4-5-7-20(19)14-21/h4-14H,3,15-16H2,1-2H3,(H,23,25) |
InChIキー |
HNWJWBVFAILGIP-UHFFFAOYSA-N |
SMILES |
CCN(CC(=O)NCC1=CC=C(C=C1)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CCN(CC(=O)NCC1=CC=C(C=C1)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)

![8-methyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B296112.png)
![9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B296117.png)

![N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid](/img/structure/B296122.png)

![2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B296127.png)
![3-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B296129.png)
